Dimethyl 2-oxoglutarate

説明

Dimethyl 2-oxoglutarate is an oxo carboxylic acid . It is a key intermediate formed during the Krebs cycle and an important nitrogen transporter in the biological metabolic pathways .

Synthesis Analysis

Dimethyl 2-oxoglutarate can undergo cyclocondensation with dinucleophiles, such as 1,2-phenylenediamine, 2-aminophenol, and 2-aminobenzenethiol to form novel heterocycles . It can also be used in the synthesis of 4-aryl kainic acid analogs, via highly stereoselective Michael addition reaction with nitrostyrene .Molecular Structure Analysis

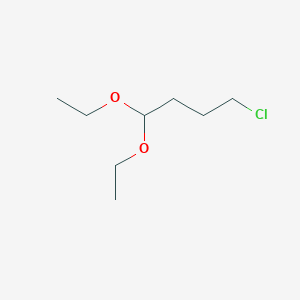

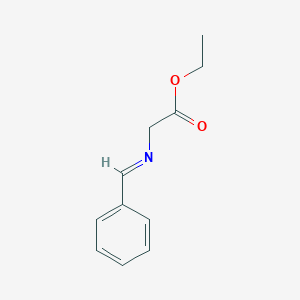

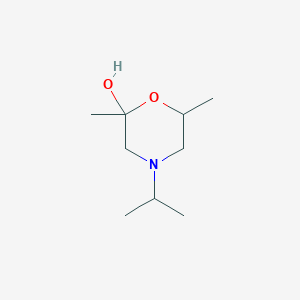

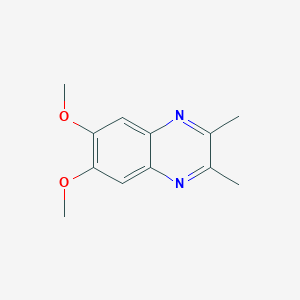

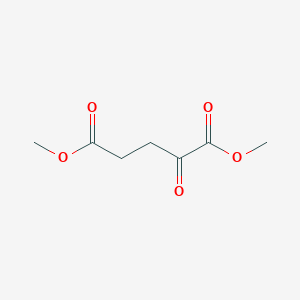

The molecular formula of Dimethyl 2-oxoglutarate is C7H10O5 . Its average mass is 174.151 Da and its monoisotopic mass is 174.052826 Da .Chemical Reactions Analysis

Dimethyl 2-oxoglutarate can undergo cyclocondensation with dinucleophiles, such as 1,2-phenylenediamine, 2-aminophenol, and 2-aminobenzenethiol to form novel heterocycles .Physical And Chemical Properties Analysis

Dimethyl 2-oxoglutarate is a liquid at room temperature . Its density is 1.2±0.1 g/cm3 . Its boiling point is 249.4±23.0 °C at 760 mmHg . The refractive index is 1.427 .科学的研究の応用

Role in Oxidation Processes

Dimethyl 2-oxoglutarate (2OG) is involved in biological processes including oxidations catalyzed by 2OG oxygenases for which it is a cosubstrate . Eukaryotic 2OG oxygenases have roles in collagen biosynthesis, lipid metabolism, DNA/RNA modification, transcriptional regulation, and the hypoxic response .

Involvement in Collagen Biosynthesis

2OG oxygenases, for which Dimethyl 2-oxoglutarate is a cosubstrate, play a significant role in collagen biosynthesis . This makes it an important compound in the field of tissue engineering and regenerative medicine.

Lipid Metabolism

2OG oxygenases also have roles in lipid metabolism . Therefore, Dimethyl 2-oxoglutarate could be used in research related to lipid metabolism disorders or diseases related to lipid metabolism such as obesity and heart disease.

DNA/RNA Modification

Dimethyl 2-oxoglutarate plays a role in DNA/RNA modification through its involvement with 2OG oxygenases . This could make it a valuable tool in genetic research and the study of genetic diseases.

Transcriptional Regulation

2OG oxygenases, which use Dimethyl 2-oxoglutarate as a cosubstrate, are involved in transcriptional regulation . This means that it could be used in research related to gene expression and regulation.

Hypoxic Response

Dimethyl 2-oxoglutarate is involved in the hypoxic response through its role with 2OG oxygenases . This could make it a valuable compound in the study of diseases related to oxygen deprivation, such as ischemic heart disease.

Improving Redox Balance and Mitochondrial Function

Dimethyl-2-oxoglutarate has been found to improve redox balance and mitochondrial function in muscle pericytes of individuals with diabetes mellitus . This suggests potential applications in the treatment of vascular complications of diabetes.

Synthesis of Peptide Nucleic Acid (PNA) Monomer

Dimethyl 2-oxoglutarate may be used to synthesize the conformationally constrained PNA (peptide nucleic acid) -monomer capable of binding thymine in a triplex motif . This could have applications in the field of genetic engineering and drug development.

作用機序

Target of Action

Dimethyl 2-oxoglutarate (also known as Dimethyl α-ketoglutarate) is a crucial intermediate in the Krebs cycle and an essential nitrogen carrier in metabolic pathways during biological processes . It primarily targets enzymes such as isocitrate dehydrogenase (ICDH), glutamate dehydrogenase (GDH), succinate semialdehyde dehydrogenase (SSADH), and transaminases that directly contribute to the formation of KG .

Mode of Action

Dimethyl 2-oxoglutarate interacts with its targets by serving as a substrate for these enzymes. It is involved in oxidations catalyzed by 2OG oxygenases for which it is a cosubstrate . It also upregulates HIF (hypoxia-inducible factor) by acting as a cell-permeable prolyl-4-hydroxylase inhibitor .

Biochemical Pathways

Dimethyl 2-oxoglutarate plays a central role in the tricarboxylic acid (TCA) cycle, a fundamental biochemical pathway in carbon metabolism . It is produced by isocitrate dehydrogenase (IDH)-catalyzed decarboxylation of D-isocitrate and is converted to succinyl-CoA and CO2 by the 2OG dehydrogenase complex . It also acts as the major carbon skeleton for nitrogen-assimilatory reactions .

Result of Action

The action of Dimethyl 2-oxoglutarate results in a multitude of metabolic processes. These include anti-oxidative defense, energy production, amino acid metabolism, modulation of signaling systems, and genetic modification . It also increases endogenous HIF-1α levels .

Action Environment

The action of Dimethyl 2-oxoglutarate is influenced by various environmental factors. For instance, the electrochemical behavior of Dimethyl 2-oxoglutarate can be investigated using cyclic voltammetry, square wave voltammetry, and differential pulse voltammetry with a glassy carbon electrode

特性

IUPAC Name |

dimethyl 2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-11-6(9)4-3-5(8)7(10)12-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXIXSLPEABAEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157251 | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13192-04-6 | |

| Record name | Dimethyl 2-oxoglutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13192-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxopentanedioic acid, dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-oxoglutarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061388 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。